molecular formula C8H4BrNO B3038160 2-Bromo-6-formylbenzonitrile CAS No. 77532-87-7

2-Bromo-6-formylbenzonitrile

Cat. No.: B3038160
CAS No.: 77532-87-7
M. Wt: 210.03 g/mol
InChI Key: ARJDOXNDDNCROH-UHFFFAOYSA-N
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Description

2-Bromo-6-formylbenzonitrile is an organic compound with the molecular formula C8H4BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a formyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-formylbenzonitrile typically involves the bromination of 6-formylbenzonitrile. One common method is the direct bromination of 6-formylbenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-formylbenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-6-formylbenzonitrile when using sodium methoxide.

    Oxidation: 2-Bromo-6-carboxybenzonitrile.

    Reduction: 2-Bromo-6-hydroxymethylbenzonitrile.

Scientific Research Applications

Pharmaceutical Development

2-Bromo-6-formylbenzonitrile serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance pharmacokinetic properties, making it valuable in drug design.

Case Study:
A study explored its role in synthesizing neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to form stable derivatives is critical for developing effective therapeutics.

Organic Synthesis

The compound is utilized in the synthesis of complex organic molecules, including:

  • Isoindolinones: Through electrochemical reactions with anilines, this compound can yield substituted isoindolinones, which are important in medicinal chemistry .

Data Table: Electrochemical Synthesis Outcomes

Aniline TypeYield (%)Product Type
Aniline91Isoindolinone
2-Bromoaniline80Isoindolinone
2-Iodoaniline57Isoindolinone

Material Science

In material science, this compound is explored for its potential use in creating specialty chemicals with specific functional properties. Its reactivity allows for the development of new materials with tailored characteristics for applications in electronics and coatings .

Toxicological Profile

The compound has been evaluated for its toxicity and safety profile. According to safety data sheets:

  • Irritation Potential: Direct contact may cause irritation; however, it is not classified as a severe irritant.
  • Chronic Effects: Long-term exposure is not expected to produce significant adverse health effects based on current literature .

Mechanism of Action

The mechanism of action of 2-Bromo-6-formylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluorobenzonitrile
  • 2-Bromo-6-methylbenzonitrile
  • 2-Bromo-6-nitrobenzonitrile

Uniqueness

2-Bromo-6-formylbenzonitrile is unique due to the presence of both a bromine atom and a formyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The formyl group provides a reactive site for further chemical modifications, while the bromine atom can participate in halogen bonding and influence the compound’s overall properties .

Biological Activity

Overview

2-Bromo-6-formylbenzonitrile (C₈H₄BrNO) is an organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a bromine atom and a formyl group attached to a benzonitrile structure, which contributes to its unique chemical properties and reactivity.

  • Molecular Formula : C₈H₄BrNO
  • Molecular Weight : Approximately 210.03 g/mol
  • Structure : The compound consists of a benzene ring substituted with a bromine atom at the second position and a formyl group at the sixth position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusInhibited
Escherichia coliInhibited
Pseudomonas aeruginosaInhibited
Candida albicansExhibited antifungal activity

The mechanism of action is believed to involve the interaction of the formyl group with nucleophilic sites on microbial proteins, leading to alterations in their function and viability.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer lines.

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The compound's anticancer activity is hypothesized to result from its ability to induce apoptosis and inhibit cell cycle progression through interactions with specific cellular pathways .

The biological activity of this compound is largely attributed to its chemical structure:

  • The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
  • The bromine atom may participate in halogen bonding, influencing the compound's binding affinity and specificity towards biological targets.

Case Studies

Several studies have explored the efficacy of this compound in both antimicrobial and anticancer contexts:

  • Antimicrobial Study :
    • A study evaluated the compound against a panel of bacteria and fungi, demonstrating significant growth inhibition at low concentrations, particularly against resistant strains.
  • Anticancer Study :
    • A recent investigation into its anticancer properties revealed that treatment with this compound resulted in reduced viability of cancer cells compared to untreated controls, highlighting its potential as a therapeutic agent .

Properties

IUPAC Name

2-bromo-6-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJDOXNDDNCROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309654
Record name 2-Bromo-6-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77532-87-7
Record name 2-Bromo-6-formylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77532-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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